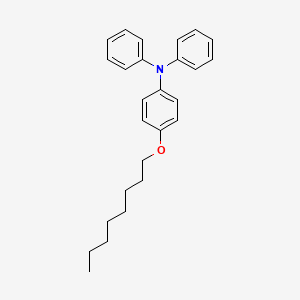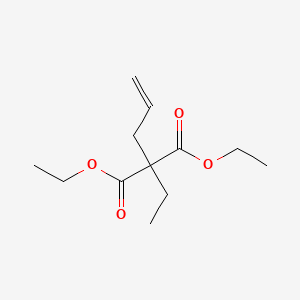
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the hydroxyphenyl and methyl groups in the structure can influence the compound’s reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common synthetic routes include:
Condensation Reaction: Reacting 2-hydroxyacetophenone with methylhydrazine under acidic or basic conditions to form the desired pyrazolone.
Cyclization: Using catalysts such as acids or bases to promote the cyclization of intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used where the reactants are mixed and allowed to react over a specific period.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to ensure a steady production rate and consistent product quality.
化学反应分析
Types of Reactions
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazolone ring can be reduced under specific conditions to form dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acids or bases to facilitate cyclization and substitution reactions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyrazolone derivatives.
Substitution Products: Various substituted pyrazolones depending on the reagents used.
科学研究应用
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antipyretic drugs.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Used in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
相似化合物的比较
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-methyl-: Lacks the hydroxyphenyl group, which may result in different reactivity and biological activity.
3H-Pyrazol-3-one, 2,4-dihydro-2-(4-hydroxyphenyl)-5-methyl-: The hydroxy group is positioned differently, which can influence its chemical properties and interactions.
Uniqueness
The presence of the hydroxyphenyl group at the 2-position and the methyl group at the 5-position makes 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one unique
属性
CAS 编号 |
19685-20-2 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13/h2-5,13H,6H2,1H3 |
InChI 键 |
RTNRIGKGQLASIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B8657276.png)
![methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate](/img/structure/B8657290.png)


![1H-Benzo[d]imidazol-4-amine hydrochloride](/img/structure/B8657314.png)
![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)

